molecular formula C6H2Br2F2S B1410723 2,5-Dibromo-3,4-difluorothiophenol CAS No. 1803836-19-2

2,5-Dibromo-3,4-difluorothiophenol

Cat. No.: B1410723
CAS No.: 1803836-19-2
M. Wt: 303.95 g/mol
InChI Key: ZTEDUQVHDQWJTA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-difluorothiophenol is a chemical compound with the molecular formula C6H2Br2F2S It is a derivative of thiophenol, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 3,4-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,4-difluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromo-3,4-difluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-difluorothiophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the thiophenol group can undergo redox reactions, affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-difluorothiophenol
  • 2-Bromo-5-chloro-3,4-difluorothiophenol

Uniqueness

2,5-Dibromo-3,4-difluorothiophenol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding and electronic effects, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dibromo-3,4-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)4(8)6(10)5(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDUQVHDQWJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-3,4-difluorothiophenol
Reactant of Route 2
2,5-Dibromo-3,4-difluorothiophenol
Reactant of Route 3
2,5-Dibromo-3,4-difluorothiophenol
Reactant of Route 4
2,5-Dibromo-3,4-difluorothiophenol
Reactant of Route 5
2,5-Dibromo-3,4-difluorothiophenol
Reactant of Route 6
2,5-Dibromo-3,4-difluorothiophenol

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